L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Chemical Reactions Analysis
Types of Reactions
L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like histidine and valine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Use of specific amino acid derivatives under controlled conditions.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids.
Scientific Research Applications
L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways depend on the specific biological context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar bioactive properties.
L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.
L-Alanyl-L-histidine: Studied for its acid-base interaction equilibria.
Uniqueness
L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
647837-58-9 |
---|---|
Molecular Formula |
C31H51N11O10 |
Molecular Weight |
737.8 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C31H51N11O10/c1-7-16(4)26(42-28(48)18(6)40-23(45)12-36-29(49)20(32)8-19-9-33-14-38-19)30(50)37-10-21(43)34-11-22(44)39-17(5)27(47)35-13-24(46)41-25(15(2)3)31(51)52/h9,14-18,20,25-26H,7-8,10-13,32H2,1-6H3,(H,33,38)(H,34,43)(H,35,47)(H,36,49)(H,37,50)(H,39,44)(H,40,45)(H,41,46)(H,42,48)(H,51,52)/t16-,17-,18-,20-,25-,26-/m0/s1 |
InChI Key |
IQTPKQACLBQVLV-FEOGLBSYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CN=CN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.